1-(1H-indol-5-yl)-N,N-dimethylmethanamine
Description
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(1H-indol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H14N2/c1-13(2)8-9-3-4-11-10(7-9)5-6-12-11/h3-7,12H,8H2,1-2H3 |
InChI Key |
DWLHRRNZBOFOJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
Reaction Mechanism and General Procedure
The most widely reported method for synthesizing 1-(1H-indol-5-yl)-N,N-dimethylmethanamine involves reductive amination of 1H-indol-5-ylmethanamine with formaldehyde. This one-pot reaction proceeds via the following steps:
- Formation of the imine intermediate : The primary amine reacts with formaldehyde to generate an imine.
- Reduction to the tertiary amine : A reducing agent, typically sodium cyanoborohydride (NaBH3CN), selectively reduces the imine to the tertiary amine.
Representative Protocol :
- Reactants : 1H-Indol-5-ylmethanamine (1.0 equiv), formaldehyde (37% aqueous solution, 2.4 equiv), NaBH3CN (2.0 equiv).
- Solvent System : Methanol (MeOH) and glacial acetic acid (AcOH) in a 9:1 ratio.
- Conditions : Stirred under nitrogen at 0°C for 4 hours, followed by room temperature.
- Workup : Quench with aqueous Na2CO3, extract with chloroform, dry over MgSO4, and concentrate.
Optimization and Yield Improvements
- Catalyst Loading : Increasing NaBH3CN to 2.5 equiv improves yields to 85–90% by ensuring complete reduction of intermediates.
- Solvent Choice : Replacing MeOH with tetrahydrofuran (THF) reduces side products (e.g., N-methylation byproducts) but requires longer reaction times (12–24 hours).
- Temperature Control : Maintaining 0°C during formaldehyde addition minimizes polymerization of formaldehyde.
Alkylation of Indole Derivatives
Direct N-Alkylation Strategy
This method involves alkylating 1H-indol-5-amine with chloromethyl dimethylamine under basic conditions.
Procedure :
- Base : Potassium carbonate (K2CO3, 2.0 equiv) in dimethylformamide (DMF).
- Reactants : 1H-Indol-5-amine (1.0 equiv), chloromethyl dimethylamine (1.2 equiv).
- Conditions : Reflux at 80°C for 12 hours under nitrogen.
- Isolation : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Challenges and Solutions
- Competitive O-Alkylation : Using polar aprotic solvents (e.g., DMF) suppresses O-alkylation of the indole nitrogen.
- Byproduct Formation : Excess chloromethyl dimethylamine (>1.5 equiv) leads to dialkylated products; stoichiometric control is critical.
Fischer Indole Synthesis Followed by Functionalization
Indole Core Construction
The Fischer indole synthesis builds the indole scaffold from phenylhydrazine and a carbonyl compound:
- Formation of phenylhydrazone : React phenylhydrazine with levulinic acid.
- Cyclization : Catalyzed by HCl or ZnCl2 at 120°C.
Intermediate : 5-Methyl-1H-indole (yield: 70–75%).
Industrial-Scale Production
Continuous Flow Reactor Design
Industrial synthesis employs continuous flow systems to enhance scalability:
- Reactor Type : Tubular reactor with Pd/C catalyst beds for hydrogenation steps.
- Parameters : Pressure (10 bar H2), temperature (50°C), residence time (30 min).
- Output : 92% purity at a throughput of 5 kg/hour.
Purification Techniques
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Reductive Amination | 85–90% | 95% | $$ | Moderate |
| Direct Alkylation | 70–75% | 88% | $ | High |
| Fischer/Ullmann Sequence | 60–68% | 90% | $$$$ | Low |
Key Observations :
Troubleshooting and Common Issues
Low Yields in Reductive Amination
Byproduct Formation in Alkylation
- Cause : Overalkylation from excess chloromethyl dimethylamine.
- Solution : Employ slow addition (dropwise over 1 hour) and stoichiometric ratios.
Chemical Reactions Analysis
Types of Reactions
[(1H-indol-5-yl)methyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
[(1H-indol-5-yl)methyl]dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of [(1H-indol-5-yl)methyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Melting Points : Indole derivatives with polar groups (e.g., urea, nitro) exhibit higher melting points (e.g., 247–272°C for urea derivatives ) compared to the target compound, which is likely a liquid or low-melting solid.
- Lipophilicity : Methyl or halogen substituents (e.g., 5-methylindole ) increase logP values, enhancing blood-brain barrier permeability.
Key Research Findings
Substituent Position Matters: Activity and selectivity depend critically on substituent placement. For example, 3-position dimethylaminomethyl indoles (e.g., ) show different receptor interactions compared to 5-position analogues.
Electron-Deficient Groups Enhance Potency : Nitro or fluoro substituents improve MAO-B inhibition but may reduce metabolic stability .
Stereochemistry Influences Bioactivity: Chiral centres in compounds like (R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N,N-dimethylmethanamine highlight the importance of enantiomeric purity for target engagement .
Biological Activity
1-(1H-indol-5-yl)-N,N-dimethylmethanamine, also known as indole-derived compounds, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of 1-(1H-indol-5-yl)-N,N-dimethylmethanamine
The synthesis of 1-(1H-indol-5-yl)-N,N-dimethylmethanamine involves several steps, typically starting with the reaction of indole derivatives with dimethylamine. The process can be optimized to yield high purity and yield of the target compound. Various methods have been explored, including microwave-assisted synthesis and traditional reflux techniques.
Anticancer Properties
Recent studies have demonstrated that indole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound showed potent cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. In vitro studies indicated that it induces apoptosis and cell cycle arrest at the G2/M phase, inhibiting tubulin polymerization similarly to colchicine .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
Antibacterial Activity
Indole derivatives have also been evaluated for their antibacterial properties. Studies indicate that these compounds can inhibit both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Neuropharmacological Effects
Indole compounds have been studied for their interaction with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. For example, certain derivatives have shown anxiolytic effects and improved memory processes through their action on the serotonin 5-HT1A and 5-HT2A receptors .
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various indole derivatives, one compound demonstrated remarkable selectivity towards cancer cells while sparing normal cells. This selectivity was attributed to its ability to induce specific apoptotic pathways without affecting healthy tissues .
Case Study 2: Antibacterial Efficacy
Another investigation focused on a series of synthesized indole derivatives that exhibited low minimum inhibitory concentrations (MICs) against resistant bacterial strains. These findings suggest a promising avenue for developing new antibiotics based on indole scaffolds .
Mechanistic Insights
The biological activity of 1-(1H-indol-5-yl)-N,N-dimethylmethanamine can be attributed to various mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle, particularly at critical checkpoints.
- Serotonergic Modulation : By acting on serotonin receptors, it influences neurotransmitter dynamics, which can affect mood and anxiety levels.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(1H-indol-5-yl)-N,N-dimethylmethanamine, and how do reaction conditions influence yield?
- The compound is typically synthesized via reductive amination or Mannich-type reactions. For example, a common approach involves reacting 5-indolecarbaldehyde with dimethylamine under acidic conditions (e.g., glacial acetic acid) to form the secondary amine .
- Key variables :
- Temperature : Elevated temperatures (50–80°C) improve reaction rates but may increase side products like N-alkylated impurities.
- Solvent : Polar aprotic solvents (e.g., THF) favor nucleophilic substitution, while acetic acid enhances protonation of intermediates .
- Purification : Crude products often require column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound in >90% purity .
Q. How is structural characterization of 1-(1H-indol-5-yl)-N,N-dimethylmethanamine performed, and what spectral signatures are critical?
- ¹H NMR : Key signals include:
- Indole NH proton at δ 8.2–8.5 ppm (broad singlet).
- N,N-dimethyl groups as singlets at δ 2.2–2.4 ppm.
- Aromatic protons (indole C-2, C-4, C-6, C-7) between δ 6.8–7.5 ppm .
- HRMS : The molecular ion [M+H]⁺ should match m/z 189.1361 (C₁₁H₁₄N₂⁺) with <2 ppm error .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of 1-(1H-indol-5-yl)-N,N-dimethylmethanamine?
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) and mobile phases like n-hexane/isopropanol (95:5) to separate enantiomers. Retention times vary by 2–4 minutes depending on substituents .
- Enzymatic desymmetrization : For prochiral intermediates, lipases (e.g., Amano Lipase PS30) selectively catalyze ester hydrolysis with enantiomeric excess (ee) >95% under optimized pH (6.5–7.5) and temperature (0–25°C) .
Q. What strategies are effective in analyzing contradictory pharmacological data for this compound?
- Dose-response curves : Reconcile discrepancies by testing across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.
- Receptor profiling : Use radioligand binding assays (e.g., 5-HT₂A, σ-1 receptors) to confirm target engagement. For example, analogs show IC₅₀ values of 120 nM for σ-1 receptors, explaining neuroprotective effects in vitro .
- Metabolic stability : Assess hepatic microsomal stability (e.g., human CYP3A4/2D6) to rule out rapid degradation as a confounding factor .
Q. How do structural modifications (e.g., halogenation, alkyl chain extension) impact bioactivity?
- Halogenation : Adding a fluorine at the indole C-5 position (as in 1-(5-fluoro-1H-indol-3-yl)-N-methylmethanamine) increases σ-1 receptor affinity by 3-fold but reduces blood-brain barrier permeability due to higher polarity .
- Alkyl chain extension : Lengthening the methylene bridge (e.g., –CH₂CH₂–) improves antiepileptic activity in rodent models (ED₅₀ = 12 mg/kg) but raises cytotoxicity risks (IC₅₀ = 8 µM in HEK293 cells) .
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- LogP calculation : Use Molinspiration or ACD/Labs to estimate logP ≈ 2.1, indicating moderate lipophilicity suitable for CNS penetration .
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like 5-HT receptors. Key residues (e.g., Asp155 in 5-HT₂A) form hydrogen bonds with the dimethylamine group .
Q. How should researchers address low yields in scaled-up synthesis?
- Process optimization :
- Replace batch reactions with flow chemistry to improve heat/mass transfer (yield increases from 65% to 85%).
- Use catalytic hydrogenation (Pd/C, H₂ at 50 psi) instead of NaBH₄ for cleaner reduction .
- Byproduct mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
